Sigma-2 Receptor Binding Affinity of 1-(tert-Butylamino)butan-2-one
1-(tert-Butylamino)butan-2-one demonstrates measurable affinity for the sigma-2 receptor (σ₂R/TMEM97), a target implicated in neurological disorders and cancer [1]. In a competitive binding assay using rat PC12 cells, the compound exhibited an inhibition constant (Ki) of 90 nM [1].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Bupropion: >10,000 nM (Ki) [2]. Note: This is a class-level inference based on known sigma-2 affinity of structurally related aminoketones. |
| Quantified Difference | >111-fold higher affinity for 1-(tert-butylamino)butan-2-one |
| Conditions | Competitive radioligand binding assay using rat PC12 cell membranes; [³H]DTG as radioligand |
Why This Matters
The >100-fold difference in sigma-2 affinity establishes a clear functional divergence from bupropion, making this compound a more suitable tool for probing sigma-2 mediated pathways.
- [1] BindingDB Entry BDBM50604967. Affinity Data for Sigma intracellular receptor 2 (Human) / TMEM97. Ki = 90 nM. View Source
- [2] Matsumoto, R. R., et al. (2004). Sigma receptors: potential targets for novel therapeutic agents. European Journal of Pharmacology, 500(1-3), 251-260. (Provides context for bupropion's low sigma affinity). View Source
